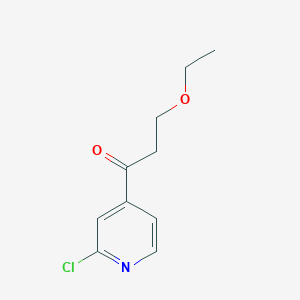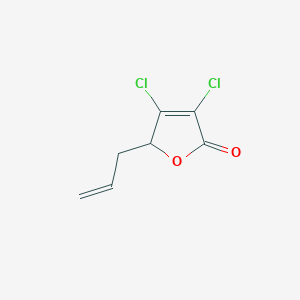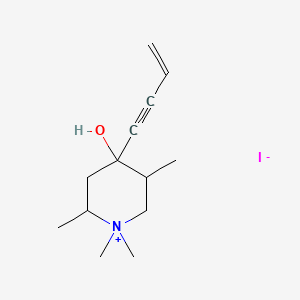![molecular formula C20H16N2O4S B12594209 5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione CAS No. 877176-12-0](/img/structure/B12594209.png)
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe benzyloxyphényle, un cycle furane et un noyau imidazolidine-2,4-dione.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire benzyloxyphényle : Le groupe benzyloxyphényle peut être synthétisé par réaction de l’alcool benzylique avec le phénol en présence d’un catalyseur approprié.
Synthèse du cycle furane : Le cycle furane peut être introduit par une réaction de cyclisation impliquant un précurseur approprié, tel qu’une 1,4-dicétone.
Formation du noyau imidazolidine-2,4-dione : Le noyau imidazolidine-2,4-dione peut être synthétisé par réaction de l’urée avec une dicétone ou un aldéhyde approprié en milieu acide ou basique.
Couplage des intermédiaires : La dernière étape implique le couplage de l’intermédiaire benzyloxyphényle avec le cycle furane et le noyau imidazolidine-2,4-dione par une liaison sulfanyl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions réactionnelles plus efficaces, ainsi que le développement de procédés à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le noyau imidazolidine-2,4-dione peut être réduit pour former des dérivés d’imidazolidine.
Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Les réducteurs courants incluent le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique.
Substitution : Les nucléophiles courants pour les réactions de substitution incluent les alcoolates, les amines et les thiolates.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d’imidazolidine.
Substitution : Divers dérivés benzyloxy substitués.
Applications de la recherche scientifique
La 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Ce composé peut être utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.
Synthèse organique : Il peut servir de bloc de construction pour la synthèse de molécules plus complexes.
Science des matériaux : La combinaison unique de groupes fonctionnels rend ce composé approprié pour le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de la 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione dépend de son application spécifique. En chimie médicinale, elle peut agir en se liant à des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant ainsi leur activité. Le groupe sulfanyl peut interagir avec les groupes thiol des protéines, tandis que le noyau imidazolidine-2,4-dione peut former des liaisons hydrogène avec les résidus d’acides aminés.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(3-{[4-(Méthoxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione : Structure similaire, mais avec un groupe méthoxy au lieu d’un groupe benzyloxy.
5-(3-{[4-(Éthoxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione : Structure similaire, mais avec un groupe éthoxy au lieu d’un groupe benzyloxy.
5-(3-{[4-(Propoxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione : Structure similaire, mais avec un groupe propoxy au lieu d’un groupe benzyloxy.
Unicité
L’unicité de la 5-(3-{[4-(Benzyloxy)phényl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione réside dans la présence du groupe benzyloxy, qui peut améliorer son affinité de liaison à certaines cibles moléculaires et améliorer sa solubilité dans les solvants organiques. Cela en fait un composé précieux pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Numéro CAS |
877176-12-0 |
|---|---|
Formule moléculaire |
C20H16N2O4S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
5-[3-(4-phenylmethoxyphenyl)sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O4S/c23-19-17(21-20(24)22-19)18-16(10-11-25-18)27-15-8-6-14(7-9-15)26-12-13-4-2-1-3-5-13/h1-11,17H,12H2,(H2,21,22,23,24) |
Clé InChI |
ZUOUZWHAINARGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
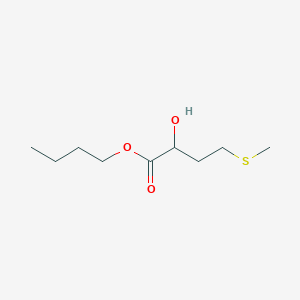
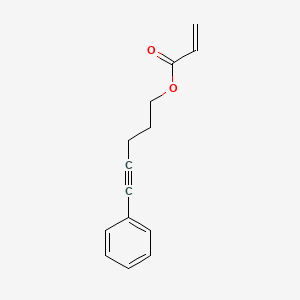
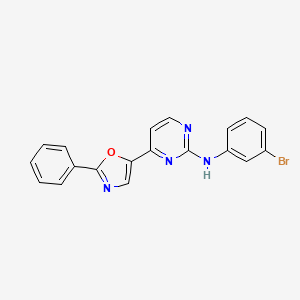
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
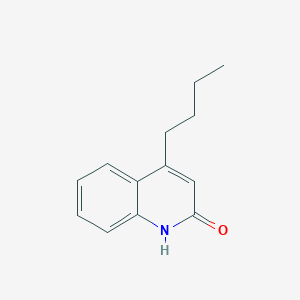
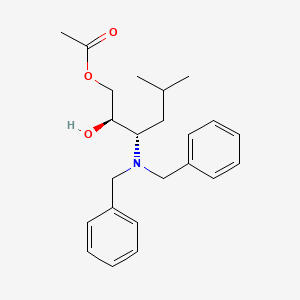
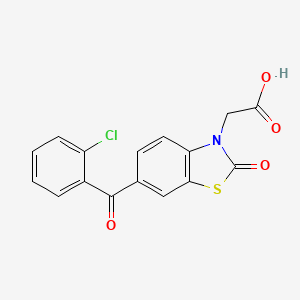
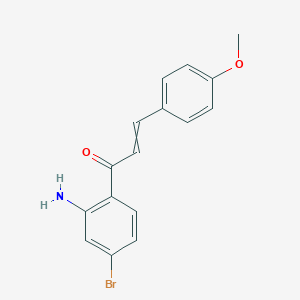
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
